
Sodium cyclopropylsulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclopropylsulfanide is an organosulfur compound that features a cyclopropyl group attached to a sulfanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopropylsulfanide typically involves the reaction of cyclopropyl halides with sodium sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. A common method involves the use of cyclopropyl bromide and sodium sulfide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield cyclopropyl thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles. For example, reaction with alkyl halides can produce cyclopropyl sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, and other electrophiles in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl sulfoxides and sulfones.
Reduction: Cyclopropyl thiols.
Substitution: Cyclopropyl sulfides and other substituted derivatives.
Applications De Recherche Scientifique
Sodium cyclopropylsulfanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific enzymes or pathways involving sulfur compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium cyclopropylsulfanide involves its ability to participate in various chemical reactions due to the presence of the reactive sulfanide group. This group can interact with electrophiles, nucleophiles, and oxidizing or reducing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Sodium methanesulfanide: Similar in structure but with a methane group instead of a cyclopropyl group.
Sodium ethanesulfanide: Contains an ethane group, offering different reactivity and properties.
Sodium propanesulfanide: Features a propane group, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: Sodium cyclopropylsulfanide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and the influence of the cyclopropyl group on reaction mechanisms and outcomes.
Propriétés
Formule moléculaire |
C3H6NaS |
|---|---|
Poids moléculaire |
97.14 g/mol |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2; |
Clé InChI |
SZJOQSKSQPVNBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


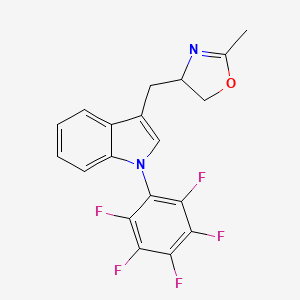
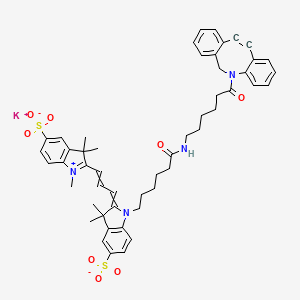

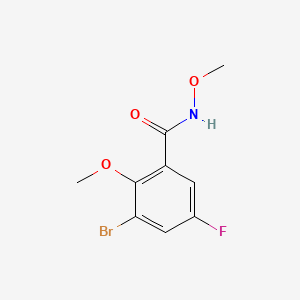
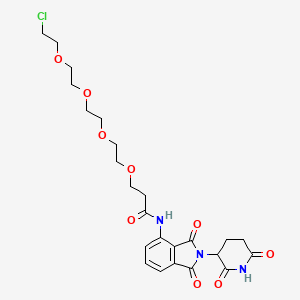
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
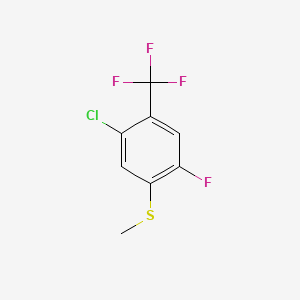

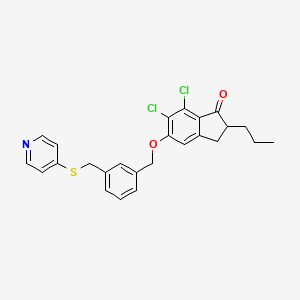
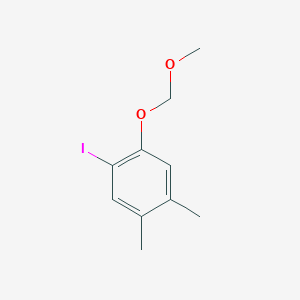


![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
